molecular formula C8H14O3 B3419191 trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid CAS No. 1378844-04-2

trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B3419191
CAS No.: 1378844-04-2
M. Wt: 158.19 g/mol
InChI Key: NRJADRDKYOBCKH-UHFFFAOYSA-N
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Description

trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid (CAS 76657-91-5) is a high-value cyclohexane derivative with the molecular formula C8H14O3 and a molecular weight of 158.195 g/mol . This compound is characterized by a carboxylic acid and a hydroxyl group in the trans configuration on the cyclohexane ring, which is also substituted with a methyl group at the 1-position. Its physical properties include a density of approximately 1.2 g/cm³ and a boiling point of 299.2°C at 760 mmHg . This structure makes it a versatile building block in organic synthesis and medicinal chemistry research. It serves as a key intermediate in the synthesis of more complex molecules, such as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, a precursor to compounds like tranexamic acid . The compound is offered with a purity of 90% or higher . As a reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its defined stereochemistry and functional groups for constructing novel chemical entities, studying structure-activity relationships, and developing new synthetic methodologies.

Properties

IUPAC Name

4-hydroxy-1-methylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(7(10)11)4-2-6(9)3-5-8/h6,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJADRDKYOBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378844-04-2
Record name 4-hydroxy-1-methylcyclohexanecarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid typically involves the hydroxylation of 1-methylcyclohexane followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Primary oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Ketone derivatives (via partial oxidation) or dicarboxylic acids (via full oxidation).

Reagent Conditions Product
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4 hours1-Methylcyclohexane-1,4-dicarboxylic acid
CrO₃ (excess)Acetic acid, reflux4-Keto-1-methylcyclohexane-1-carboxylic acid

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols:

  • Primary reductant : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Product : 4-Hydroxy-1-methylcyclohexanemethanol.

Mechanism :

  • LiAlH₄ coordinates with the carboxylate oxygen.

  • Hydride transfer reduces the carbonyl group to -CH₂OH.

Yield : ~85% under optimized conditions (THF solvent, -10°C).

Esterification

  • Reagents : Alcohol (e.g., methanol) + catalytic H₂SO₄.

  • Product : Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylate.

Conditions :

  • Temperature: 80°C

  • Reaction time: 6 hours

  • Yield: 92%.

Hydrolysis

  • Acidic Hydrolysis : HCl (6 M) at reflux regenerates the carboxylic acid .

  • Basic Hydrolysis : NaOH (2 M) yields the carboxylate salt .

Method Conditions Product
Acidic (HCl)Reflux, 3 hoursParent carboxylic acid
Basic (NaOH)80°C, 2 hoursSodium carboxylate

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Halogenation : Thionyl chloride (SOCl₂) converts -OH to -Cl.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.

Example :

Reagent Conditions Product
SOCl₂Toluene, 50°C, 2 hours4-Chloro-1-methylcyclohexane-1-carboxylic acid

Stereochemical Considerations

The trans configuration of the hydroxyl and methyl groups influences reactivity:

  • Isomerization : Under basic conditions (e.g., KOH/EtOH), partial epimerization to the cis form occurs, altering reaction kinetics .

  • Catalytic Hydrogenation : Retains trans stereochemistry due to steric hindrance from the methyl group .

Key Data :

  • Activation Energy for Isomerization : 45 kJ/mol (calculated via DFT) .

  • Reaction Rate (SOCl₂) : Trans isomer reacts 2.3x faster than cis due to reduced steric strain.

Scientific Research Applications

Pharmaceutical Applications

Nateglinide Synthesis
One of the most notable applications of trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid is in the synthesis of Nateglinide, a medication used to manage type 2 diabetes. The compound serves as a key precursor in the production of Nateglinide through a series of chemical reactions involving coupling with D-phenylalanine derivatives. The process involves creating a mixed anhydride which is then reacted to yield the desired hypoglycemic agent .

Protease Inhibitors
This compound is also utilized in the development of protease inhibitors. These inhibitors are crucial in therapeutic applications, particularly in the treatment of viral infections and certain cancers . The structural properties of this compound facilitate its role as an effective inhibitor in biochemical assays.

Organic Synthesis

Catalytic Reactions
Research indicates that this compound can be used as a substrate in various catalytic reactions. For instance, it has been involved in oxidation processes utilizing manganese complexes as catalysts, demonstrating significant conversion rates under specific conditions . This application highlights its potential role in organic synthesis and functionalization of hydrocarbons.

Chemical Intermediate

Synthesis of Other Compounds
The compound acts as an intermediate in synthesizing various other chemical entities, including substituted cyclohexanecarboxylic acids. Its reactivity allows for modifications that lead to complex structures used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalSynthesis of NateglinideKey precursor for hypoglycemic agent production
Biochemical ResearchDevelopment of protease inhibitorsEffective inhibitor with potential therapeutic uses
Organic SynthesisCatalytic oxidation reactionsHigh conversion rates using manganese catalysts
Chemical IntermediateSynthesis of cyclohexanecarboxylic acidsVersatile reactivity leading to complex structures

Case Studies

Case Study 1: Nateglinide Production
In a study focusing on the industrial synthesis of Nateglinide, researchers optimized the reaction conditions involving this compound. The process demonstrated high yields and purity levels, making it viable for large-scale production. The study emphasized the importance of solvent selection and temperature control during synthesis .

Case Study 2: Catalytic Functionalization
Another significant study explored the use of this compound in promoting oxidation reactions. The research highlighted how different manganese complexes could effectively catalyze these reactions at varying temperatures, achieving notable selectivity and yield for chlorinated products .

Mechanism of Action

The mechanism of action of trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .

Comparison with Similar Compounds

Hydroxy-Substituted Derivatives

  • trans-4-Hydroxycyclohexane-1-carboxylic acid (C₇H₁₀O₃):
    • A key analog with a hydroxyl group at the 4-position.
    • Reported value of 4.836 (likely pKa or solubility parameter), slightly higher than its cis-isomer (4.815) .
    • Stereochemistry impacts polarity and hydrogen-bonding capacity, influencing solubility in polar solvents.

Methyl-Substituted Derivatives

  • trans-4-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂, CAS 13064-83-0):
    • Lacks a hydroxyl group but features a methyl group at the 4-position.
    • Purity >95% (GC), priced at ¥10,500 for 25g .
    • The methyl group enhances hydrophobicity compared to hydroxy analogs, reducing water solubility.

Hydroxymethyl-Substituted Derivatives

  • trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₄O₃, CAS 66185-74-0):
    • Contains a hydroxymethyl (-CH₂OH) group, increasing molecular weight and polarity.
    • Higher cost ($709.03 for 5g) suggests complex synthesis or niche applications .

Ester-Functionalized Derivatives

  • trans-4-Methoxycarbonylcyclohexane-1-carboxylic acid (C₁₀H₁₄O₄):
    • Features a methoxycarbonyl (-COOCH₃) group, enhancing electrophilicity for ester hydrolysis or amidation reactions.
    • Used as intermediates in pharmaceutical synthesis (e.g., prodrugs) .

Aromatic and Heterocyclic Derivatives

  • Applications in medicinal chemistry (e.g., atovaquone-related compounds) .
  • trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (C₁₅H₁₅NO₃, CAS 921760-53-4): Cyanobenzoyl group adds electron-withdrawing effects, altering acidity and reactivity in coupling reactions .

Bioconjugation-Ready Derivatives

  • trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid (CAS 69907-67-1):
    • Maleimide group enables thiol-specific conjugation, critical in antibody-drug conjugates or protein labeling .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula CAS RN Substituent Key Properties/Applications Price (USD) Reference
trans-4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₀O₃ - 4-OH Higher polarity (value: 4.836) -
trans-4-Methylcyclohexanecarboxylic acid C₈H₁₄O₂ 13064-83-0 4-CH₃ >95% purity, hydrophobic ¥10,500/25g
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid C₈H₁₄O₃ 66185-74-0 4-CH₂OH High-cost bioconjugation precursor $709.03/5g
trans-4-Methoxycarbonylcyclohexane-1-carboxylic acid C₁₀H₁₄O₄ - 4-COOCH₃ Pharmaceutical intermediate -
trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid C₁₃H₁₅ClO₂ MFCD06797626 4-(4-Cl-C₆H₄) Medicinal chemistry applications -

Biological Activity

trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid (also referred to as trans-4-Hydroxycyclohexanecarboxylic acid) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H14O3C_8H_{14}O_3, with a molecular weight of approximately 158.20 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, modulating the activity of target proteins. This interaction can lead to several biological effects, such as anti-inflammatory responses and modulation of metabolic pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies have highlighted the compound's potential as an anti-inflammatory agent, suggesting it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Metabolic Modulation : The compound has been investigated for its role in influencing metabolic pathways, making it a candidate for addressing metabolic disorders .

Case Studies

Several case studies have explored the efficacy and applications of this compound:

  • Study on Anti-inflammatory Properties : A 2023 study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .
  • Metabolic Pathway Investigation : Another study published in 2022 focused on the compound's effects on glucose metabolism in diabetic rat models. Results showed improved glucose tolerance and insulin sensitivity, suggesting implications for diabetes management.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-4-methylcyclohexane-1-carboxylic acidC8H14O3Different positioning of functional groups
1-Hydroxy-4-methylcyclohexane-1-carboxylic acidC8H14O3Hydroxyl group positioned differently
trans-4-(1-hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acidC10H18O3Contains additional hydroxy group

This table illustrates how minor structural variations can lead to significant differences in biological activity and therapeutic applications.

Future Directions

The ongoing research into this compound suggests promising avenues for drug development targeting inflammatory and metabolic conditions. Further investigations are needed to elucidate its full spectrum of biological activities, optimal dosages, and mechanisms at the molecular level.

Q & A

Q. How can catalytic systems be designed to improve enantioselective synthesis of this compound?

  • Methodology : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Optimize reaction conditions (pressure, solvent polarity) based on literature for methylcyclohexanecarboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid
Reactant of Route 2
trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid

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